2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one
Description
2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one is a heterocyclic compound featuring a fused imidazo-pyrimidine core with hydroxy and methyl substituents. This structure confers unique physicochemical and biological properties, making it a promising candidate for pharmaceutical and materials science applications.
Properties
CAS No. |
52893-02-4 |
|---|---|
Molecular Formula |
C7H7N3O2 |
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2-hydroxy-7-methyl-8H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-6(12)10-3-5(11)9-7(10)8-4/h2-3,11H,1H3,(H,8,9) |
InChI Key |
WDYSSGSUUUZCHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C=C(N=C2N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. Common synthetic routes include:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperatures, and specific solvents to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Substitution Reactions
The hydroxyl group at position 2 and methyl group at position 7 participate in nucleophilic and electrophilic substitution reactions. Key examples include:
Reaction with Benzimidazole Derivatives
When reacted with 5(6)-chlorobenzimidazole-2-carboxaldehyde under reflux conditions in methanol, the compound forms substituted derivatives via condensation. This reaction is catalyzed by sodium hydride (NaH) in tetrahydrofuran (THF) .
Oxidation and Reduction
The hydroxyl group undergoes oxidation, while the fused ring system can be hydrogenated under specific conditions:
Oxidation at Position 2
Treatment with mild oxidizing agents like iodine (I₂) in aqueous media converts the hydroxyl group to a ketone, forming 7-methylimidazo[1,2-a]pyrimidin-5(8H)-one . This reaction is facilitated by micellar catalysis or "on-water" conditions.
Reduction of the Pyrimidine Ring
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrimidine ring, yielding dihydro derivatives. This modification enhances solubility for biological studies.
Cycloaddition and Retro-ene Reactions
The compound participates in cycloaddition with alkenes and alkynes, forming extended heterocyclic systems. For example:
Reaction with Ethyl Prop-2-ynoate
Under reflux in ethanol, a retro-ene reaction occurs, producing ethyl 2,3-dihydroimidazo[1,2-a]pyrimidine-5-carboxylate .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethyl prop-2-ynoate | Reflux, ethanol | Ethyl 2,3-dihydroimidazo[1,2-a]pyrimidine-5-carboxylate | 75% |
Functionalization via Lactone Condensation
Reaction with γ-lactones in alcoholic solvents introduces ester-functionalized side chains. For instance:
Reaction with γ-Butyrolactone
Heating with γ-butyrolactone in methanol yields 5-ethoxycarbonylmethyl derivatives, confirmed by NMR and mass spectrometry .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| γ-Butyrolactone | Methanol, reflux | 2,3-Dicyano-5-ethoxycarbonylmethyl derivative | 68% |
Stability Under Acidic/Basic Conditions
The compound remains stable in weakly acidic (pH 4–6) and basic (pH 8–10) conditions but degrades in strongly acidic (pH < 2) or alkaline (pH > 12) environments, forming imidazole and pyrimidine fragments .
Scientific Research Applications
2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Other Imidazo-Pyrimidines
Physicochemical Properties
Molecular and Thermal Properties
Comparison with Structural Analogs
MRGPRX2 Antagonism
The 7-methyl substituent is critical for MRGPRX2 antagonism, with SAR studies showing potency in reducing mast cell degranulation . Derivatives like PSB-172656 (optimized from the target compound) exhibit enhanced efficacy in preclinical models of inflammation.
Comparison with Therapeutic Analogs
Photophysical Properties
The imidazo[1,2-a]pyrimidine core exhibits strong fluorescence, making it suitable for:
- Fluorescent Probes : Modular detection in bioimaging .
- Photosensitizers: Potential in photodynamic therapy.
Comparison with Non-Fluorescent Analogs:
- Nitro-substituted analogs (e.g., 4e) show reduced fluorescence due to electron-withdrawing effects .
- Alkyl derivatives (e.g., 6ia) retain fluorescence with λem ~450 nm .
Substituent Effects on Reactivity and Stability
Biological Activity
2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activity, particularly in the context of cancer research and as a pharmacological agent. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₇H₇N₃O₂
- Molecular Weight : 165.15 g/mol
- CAS Number : 52893-02-4
- LogP : 0.03660 (indicating low lipophilicity) .
Biological Activity Overview
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to nucleobases suggests it may interact with DNA and RNA, influencing cellular processes such as proliferation and apoptosis.
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Oncogenic Pathways : The compound may inhibit key signaling pathways involved in tumorigenesis, particularly those related to tyrosine kinases.
- Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells, leading to reduced cell viability .
Antitumor Activity
A study investigated the compound's effects on various cancer cell lines. The findings indicated:
- Cytotoxicity : Significant cytotoxic effects were observed against human promyelocytic leukemia (HL-60) cells with an IC50 value of approximately 110 nM .
- Selectivity Index (SI) : The selectivity index was calculated to assess the compound's efficacy against cancer cells compared to normal cells. Higher SI values indicate a favorable therapeutic window.
Pharmacological Applications
Research has also explored the use of this compound in combination therapies for enhanced efficacy:
- Combination with Other Agents : Studies suggest that when combined with traditional chemotherapeutics, this compound enhances overall antitumor activity while minimizing side effects .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HL-60 (leukemia) | 110 | Induction of apoptosis |
| Inhibition of proliferation | Various cancer types | Varies | Inhibition of oncogenic pathways |
| Selectivity Index | Cancer vs Normal Cells | Higher is better | Favorable therapeutic window |
Q & A
Q. Q: What are the most efficient synthetic protocols for preparing 2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one, and how do reaction conditions influence yield?
A: Microwave-assisted synthesis is a highly efficient method. Using 6-methylisocytosine and α-bromoketones under microwave irradiation (160°C, 20 min) achieves yields >73% (Table 1, ). Key parameters include solvent polarity (DMF optimal), base selection (K₂CO₃ preferred), and temperature control. For example, doubling equivalents of alkyl bromides at 100°C for 15 min improves N-alkylation yields (Entry 13, Table 1). Avoid nitro-substituted reactants (e.g., 2e) due to side reactions and lower yields .
Advanced Synthesis: Regioselectivity Challenges
Q. Q: How can researchers address unexpected regioselectivity in bromination reactions of imidazo[1,2-a]pyrimidinone derivatives?
A: Bromination of N-alkylated derivatives (e.g., 6b) often leads to 3,6-dibrominated products (8a–e) despite attempts to control conditions (0°C, 10 min). This is attributed to the π-excessive imidazole ring favoring electrophilic attack at position 3, followed by secondary bromination at position 6 (Scheme 6b, ). To isolate monobrominated intermediates, stoichiometric bromine (1 equiv.) and rapid quenching are recommended, though dibromination dominates under standard conditions .
Characterization Techniques
Q. Q: What analytical methods are critical for confirming the structure and purity of imidazo[1,2-a]pyrimidinone derivatives?
A: Use a combination of:
- 1H/13C NMR : Assigns regiochemistry and confirms alkylation/bromination sites (e.g., distinguishing N- vs. O-alkylation).
- HRMS : Validates molecular formulas, especially for dibrominated products.
- X-ray crystallography : Resolves ambiguity in regioselectivity (e.g., single-crystal analysis of 8b, CCDC 2358854) .
- UV-vis/fluorescence spectroscopy : Characterizes photophysical properties (e.g., Stokes shift, quantum yield) in solvents like AcOEt (Table 2, ).
Biological Activity Profiling
Q. Q: What strategies are recommended for evaluating the pharmacological potential of this compound derivatives?
A: Focus on target-specific assays:
- MRGPRX2 antagonism : Use β-arrestin recruitment assays to screen for mast cell degranulation inhibitors ().
- Autotaxin (ATX) inhibition : Employ zebrafish embryo models to assess rescue of ATX-induced phenotypes, as demonstrated for ester derivatives like 6p (Scheme 6a, ).
- Anticancer activity : Prioritize derivatives with modular fluorophore properties (e.g., 6i) for dual imaging/therapeutic applications .
Data Contradictions in Photophysical Studies
Q. Q: How should researchers resolve discrepancies in fluorescence quantum yields (ϕF) across solvents for imidazo[1,2-a]pyrimidinone fluorophores?
A: Solvent polarity directly impacts ϕF. For example, 6i shows ϕF = 0.182 in ethyl acetate (medium polarity) vs. 0.040 in cyclohexene (low polarity) (Table 2, ). To standardize measurements:
- Use Prodan as a reference standard.
- Report molar absorption coefficients (ε) and brightness (B = ε × ϕF) for cross-study comparisons.
- Prefer medium-polarity solvents (e.g., AcOEt) for optimal brightness .
Advanced Applications: Fluorophore Design
Q. Q: How can the imidazo[1,2-a]pyrimidinone core be optimized for use in bioimaging or photosensitizers?
A: Modify substituents to enhance intramolecular charge transfer (ICT):
- Electron-donating groups : 4-MeOPh (as in 6i) improves Stokes shift (8658 cm⁻¹) and brightness.
- N-alkylation : Increases solubility in organic solvents (e.g., 6a–o) for in vivo compatibility.
- Bromination : Enables post-functionalization via Suzuki coupling for targeted delivery .
Reproducibility Challenges
Q. Q: Why do some reported synthetic methods for imidazo[1,2-a]pyrimidinones fail to replicate high yields?
A: Common pitfalls include:
- Solvent choice : DMF outperforms ethanol or MeCN in microwave synthesis (Entry 7 vs. 15, Table 1).
- Base stoichiometry : Excess K₂CO₃ (1.5 equiv.) is critical for N-alkylation (Entry 13).
- Reagent purity : α-Bromoketones must be anhydrous to avoid hydrolysis side reactions .
Computational Modeling
Q. Q: What computational tools aid in predicting regioselectivity or bioactivity of novel derivatives?
A:
- DFT calculations : Model electrophilic aromatic substitution (EAS) to predict bromination sites.
- Docking studies : Use MRGPRX2 or ATX crystal structures to prioritize derivatives for synthesis.
- QSAR : Correlate substituent electronic effects (e.g., Hammett σ values) with bioactivity .
Scalability and Green Chemistry
Q. Q: How can microwave synthesis be adapted for sustainable large-scale production?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
